molecular formula C16H18N2OS2 B5035525 N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide

N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide

Cat. No.: B5035525
M. Wt: 318.5 g/mol
InChI Key: XOPODGOYZBLQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Chemical Reactions Analysis

Types of Reactions

N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives are known to interact with voltage-gated sodium channels, which can influence cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide include other thiophene derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of a thiophene ring with a butan-2-yl phenyl carbamothioyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article discusses the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in a structured format.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H17N3OS2
  • Molecular Weight : 317.44 g/mol
  • IUPAC Name : this compound

This compound features a thiophene ring, which is known for its aromatic properties, enhancing its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Research indicates that these compounds can mimic the action of Combretastatin A-4 (CA-4), a well-known anticancer agent.

Case Study: In Vitro Studies

A study published in PMC examined various thiophene carboxamide derivatives for their activity against Hep3B cancer cell lines. The results showed significant inhibitory effects, with some derivatives demonstrating IC50 values as low as 5.46 µM, indicating potent anticancer activity. The mechanism involved disruption of tubulin polymerization, similar to CA-4's action .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been investigated. A recent synthesis study reported that certain derivatives exhibited antifungal activity against multidrug-resistant strains. For instance, compounds with specific substitutions showed minimal inhibitory concentrations (MIC) ranging from 8–32 µg/mL against various fungal pathogens .

Summary of Biological Activities

Activity Type IC50/MIC Values Target Reference
Anticancer5.46 µM (Hep3B)Hepatocellular carcinoma
Antifungal8–32 µg/mLMultidrug-resistant fungi

The proposed mechanism for the anticancer activity involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This is critical for preventing cancer cell proliferation and inducing apoptosis in malignant cells. The thiophene moiety enhances binding affinity to the colchicine site on tubulin, facilitating these effects .

Properties

IUPAC Name

N-[(4-butan-2-ylphenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-3-11(2)12-6-8-13(9-7-12)17-16(20)18-15(19)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPODGOYZBLQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.